molecular formula C6H2BrClN2S B13671217 7-Bromo-2-chlorothiazolo[4,5-c]pyridine

7-Bromo-2-chlorothiazolo[4,5-c]pyridine

Cat. No.: B13671217
M. Wt: 249.52 g/mol
InChI Key: VMYBYDOXGDQVME-UHFFFAOYSA-N
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Description

7-Bromo-2-chlorothiazolo[4,5-c]pyridine is a heterocyclic compound that belongs to the thiazole and pyridine family This compound is characterized by the presence of both bromine and chlorine atoms attached to a fused thiazole-pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-chlorothiazolo[4,5-c]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of 2-aminothiazole with a brominated pyridine derivative under specific conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-chlorothiazolo[4,5-c]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiazolo[4,5-c]pyridine derivatives .

Scientific Research Applications

7-Bromo-2-chlorothiazolo[4,5-c]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-chlorothiazolo[4,5-c]pyridine varies depending on its application:

Comparison with Similar Compounds

    Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure but differ in the position and type of substituents.

    Pyrano[2,3-d]thiazoles: These compounds have a pyran ring fused to the thiazole ring instead of a pyridine ring.

Uniqueness: 7-Bromo-2-chlorothiazolo[4,5-c]pyridine is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its potency and selectivity in various applications .

Properties

Molecular Formula

C6H2BrClN2S

Molecular Weight

249.52 g/mol

IUPAC Name

7-bromo-2-chloro-[1,3]thiazolo[4,5-c]pyridine

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-9-2-4-5(3)11-6(8)10-4/h1-2H

InChI Key

VMYBYDOXGDQVME-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(C=N1)Br)SC(=N2)Cl

Origin of Product

United States

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